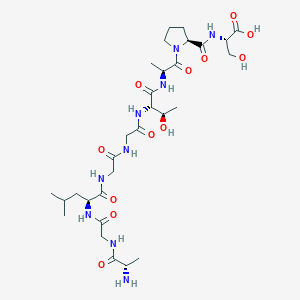
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with aminoethyl and amino-oxoethoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with a methoxybenzamide derivative, which undergoes nucleophilic substitution reactions to introduce the aminoethyl and amino-oxoethoxy groups. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and catalysts such as palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, amines; often require catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, hydroxylated derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl and amino-oxoethoxy groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Shares the aminoethoxy functional group but differs in the core structure.
tert-Butyl (2-aminoethoxy)carbamate: Contains a similar aminoethoxy group but has a different carbamate core.
Uniqueness
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
919772-38-6 |
|---|---|
Formule moléculaire |
C12H17N3O4 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide |
InChI |
InChI=1S/C12H17N3O4/c1-18-10-6-8(19-7-11(14)16)2-3-9(10)12(17)15-5-4-13/h2-3,6H,4-5,7,13H2,1H3,(H2,14,16)(H,15,17) |
Clé InChI |
ULANBSNLQQOCFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCC(=O)N)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)

![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)

![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)




![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)

